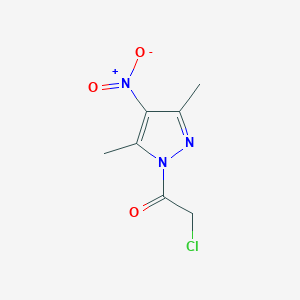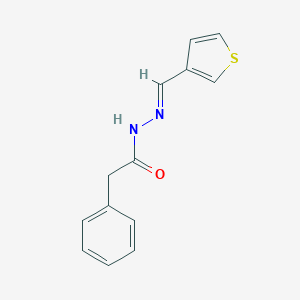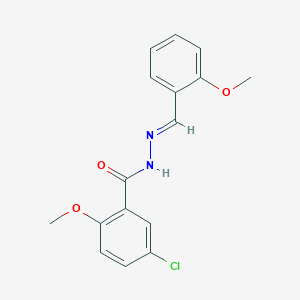![molecular formula C22H19BrN2O7 B449098 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N'~2~-[(E)-1-(2-BROMO-3,6-DIMETHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B449098.png)
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N'~2~-[(E)-1-(2-BROMO-3,6-DIMETHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide is a complex organic compound with a molecular formula of C22H19BrN2O7 and a molecular weight of 503.3 g/mol This compound is characterized by the presence of a benzodioxole moiety, a brominated benzylidene group, and a furohydrazide core
Preparation Methods
The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the benzodioxole moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Bromination: The benzodioxole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Condensation with furohydrazide: The brominated benzodioxole is then condensed with furohydrazide under acidic or basic conditions to form the final product.
Chemical Reactions Analysis
5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other reducible groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.
Comparison with Similar Compounds
Similar compounds to 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide include:
5-Bromo-1,3-benzodioxole: This compound shares the benzodioxole and bromine moieties but lacks the furohydrazide core.
2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound contains the benzodioxole moiety but differs in the rest of its structure.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with the benzodioxole moiety, but with a different functional group arrangement.
The uniqueness of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19BrN2O7 |
|---|---|
Molecular Weight |
503.3g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-N-[(E)-(2-bromo-3,6-dimethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C22H19BrN2O7/c1-27-16-7-8-18(28-2)21(23)15(16)10-24-25-22(26)19-6-4-14(32-19)11-29-13-3-5-17-20(9-13)31-12-30-17/h3-10H,11-12H2,1-2H3,(H,25,26)/b24-10+ |
InChI Key |
RLEGKIYDSUROCT-YSURURNPSA-N |
SMILES |
COC1=C(C(=C(C=C1)OC)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
Isomeric SMILES |
COC1=C(C(=C(C=C1)OC)Br)/C=N/NC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-hydroxybenzohydrazide](/img/structure/B449015.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide](/img/structure/B449016.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methyl-8-quinolinyl)thiourea](/img/structure/B449019.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea](/img/structure/B449021.png)
![4-chloro-1-methyl-N-[(2-methylquinolin-8-yl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B449023.png)

![2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449026.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B449031.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide](/img/structure/B449036.png)
![N'-(3-bromobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B449039.png)
![2-{4-nitrophenyl}-4-({[3-(1H-imidazol-1-yl)propyl]imino}methyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B449042.png)

